Cas no 18461-55-7 (2-methyl-4,6-dinitrophenyl acetate)

2-methyl-4,6-dinitrophenyl acetate structure
18461-55-7 structure
Product Name:2-methyl-4,6-dinitrophenyl acetate
CAS-nummer:18461-55-7
MF:C9H8N2O6
MW:240.169622421265
CID:907195
PubChem ID:29079
Update Time:2025-04-19

2-methyl-4,6-dinitrophenyl acetate Chemische en fysische eigenschappen

Naam en identificatie

    • 2-methyl-4,6-dinitrophenyl acetate
    • o-Cresol, 4,6-dinitro-, acetate
    • (2-methyl-4,6-dinitrophenyl) acetate
    • Acetic acid 2-methyl-4,6-dinitrophenyl ester
    • Phenol, 2-methyl-4,6-dinitro, acetate
    • Phenol,6-dinitro-, acetate (ester)
    • Acetic acid, 4,6-dinitro-o-cresyl ester
    • BRN 1994636
    • Phenol, 2-methyl-4,6-dinitro-, acetate (ester)
    • Y7LFF4L39L
    • SCHEMBL9243462
    • o-Cresol,6-dinitro-, acetate (ester)
    • 2,4-Dinitro-6-methylphenyl acetate
    • 4,6-Dinitro-2-methylphenylacetate
    • 18461-55-7
    • 4,6-Dinitro-o-cresol acetate
    • NSC 406132
    • NSC406132
    • 4,6-Dinitro-o-kresylester kyseliny octove [Czech]
    • 4,6-Dinitro-o-kresylester kyseliny octove
    • NSC-406132
    • o-Cresol, 4,6-dinitro-, acetate (ester)
    • DNOK-acetat
    • DTXSID90939850
    • 4,6-Dinitro-o-tolylester kyseliny octove [Czech]
    • 4,6-Dinitro-o-tolylester kyseliny octove
    • DNOK-acetat [Czech]
    • 3-06-00-01278 (Beilstein Handbook Reference)
    • OEMKFZGDLXBFNO-UHFFFAOYSA-N
    • Inchi: 1S/C9H8N2O6/c1-5-3-7(10(13)14)4-8(11(15)16)9(5)17-6(2)12/h3-4H,1-2H3
    • InChI-sleutel: OEMKFZGDLXBFNO-UHFFFAOYSA-N
    • LACHT: O(C(C)=O)C1C(=CC(=CC=1C)[N+](=O)[O-])[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 240.03824
  • Monoisotopische massa: 240.03823598g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 333
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 118Ų

Experimentele eigenschappen

  • Dichtheid: 1.5190 (rough estimate)
  • Kookpunt: 382.88°C (rough estimate)
  • Brekindex: 1.5600 (estimate)
  • PSA: 112.58
  • LogboekP: 2.78310
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.